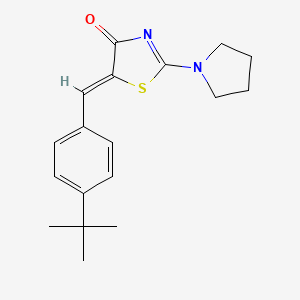
2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and characterization of compounds similar to "2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide" involve complex organic reactions and detailed analysis to elucidate their structures and properties. These compounds are typically studied for their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of compounds structurally related to "2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide" involves multi-step organic reactions, starting from basic building blocks to the final compound. For example, the synthesis of similar compounds has been achieved through reactions involving halogenation, nucleophilic substitution, and amide formation. Conditions such as temperature, solvents, and catalysts are meticulously optimized to improve yields and purity (Shi‐Wei Wang & Wenrui He, 2011).
Molecular Structure Analysis
The molecular structure of compounds akin to "2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide" is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the spatial arrangement of atoms, molecular conformations, and the presence of functional groups, providing insights into the compound's reactivity and interactions. For instance, crystallographic studies have shown that similar compounds crystallize in specific space groups, with molecules linked through hydrogen bonds forming supramolecular structures (Shi‐Wei Wang & Wenrui He, 2011).
Chemical Reactions and Properties
Compounds with structures similar to the one participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cyclization reactions. Their reactivity is influenced by the presence of electron-donating or withdrawing groups, steric hindrance, and intramolecular interactions. For example, studies have shown that modifications in the pyridinyl or phenyl rings can lead to significant changes in the compound's chemical behavior and reactivity (A. Rebstock et al., 2003).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Bioactivity : A study describes the isolation and bioactivity of a compound structurally similar to the one from a methanolic extract of Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and was active against Escherichia coli and Shigella boydii, highlighting its potential in chemical synthesis and antibacterial applications (Atta-ur-rahman et al., 1997).
Pharmacokinetics and Metabolism : Another study focused on the pharmacokinetics and metabolism of a related compound, S-1, which is a selective androgen receptor modulator. This research provides insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, which is crucial for drug development and understanding the metabolism of similar compounds (Di Wu et al., 2006).
Environmental Impacts and Toxicology : Studies on Bisphenol A (BPA), a structurally similar compound, have shed light on the environmental and toxicological impacts of such chemicals. For instance, research on BPA's mechanisms of action, its effects on wildlife and human health, and its degradation in the environment provides a framework for understanding the environmental behavior of related compounds (Yelena B. Wetherill et al., 2007).
Herbicidal Activity : A study on the synthesis of novel substituted arylureasulfonyl phenoxy propanates, which are structurally related to the compound , showed herbicidal activities. This suggests potential applications in agriculture for weed control (Hu Fang-zhong, 2006).
Electrochemical Sensing : Research on the development of a voltammetric sensor for the detection of water pollutants, including compounds structurally similar to 2-(4-chloro-3-methylphenoxy)-N-(4-pyridinylmethyl)propanamide, indicates potential applications in environmental monitoring (H. Karimi-Maleh et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-9-14(3-4-15(11)17)21-12(2)16(20)19-10-13-5-7-18-8-6-13/h3-9,12H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIABYXSLXJTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)
![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
![3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)
![4-[4-(diethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5539248.png)
![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)


![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)